N-(Hexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine is a nitrogen-containing heterocyclic compound. It belongs to the class of pyrrolidine derivatives, which are known for their diverse biological and medicinal importance. This compound is characterized by a hexahydrocyclopenta[c]pyrrol ring system with a methylene group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclopentanone with ammonia and formaldehyde, followed by reduction to form the desired compound. The reaction conditions often include the use of catalysts such as palladium on carbon and hydrogen gas for the reduction step.
Industrial Production Methods
In an industrial setting, the production of N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine may involve large-scale batch reactors where the reactants are combined under high pressure and temperature. The use of continuous flow reactors can also enhance the efficiency and yield of the compound. Purification steps such as distillation and crystallization are employed to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogen gas in the presence of palladium on carbon is frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
The major products formed from these reactions include N-oxides, fully saturated pyrrolidine derivatives, and various substituted pyrrolidines.
Scientific Research Applications
N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simpler analog with a similar ring structure but without the methylene group.
Hexahydrocyclopenta[c]pyrrol-2(1H)-amine: Lacks the methylene group attached to the nitrogen atom.
N-Methylpyrrolidine: Contains a methyl group instead of a methylene group.
Uniqueness
N-Methylenehexahydrocyclopenta[c]pyrrol-2(1H)-amine is unique due to the presence of the methylene group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.
Properties
CAS No. |
143996-83-2 |
---|---|
Molecular Formula |
C8H14N2 |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
N-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl)methanimine |
InChI |
InChI=1S/C8H14N2/c1-9-10-5-7-3-2-4-8(7)6-10/h7-8H,1-6H2 |
InChI Key |
UGMJKJOHOGZIHI-UHFFFAOYSA-N |
Canonical SMILES |
C=NN1CC2CCCC2C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.